

Unraveling the Story of 4-Ethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylheptanoic acid*

Cat. No.: B3046924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of **4-Ethylheptanoic acid**, a branched-chain carboxylic acid. The document provides a comprehensive overview of its chemical and physical properties, historical synthesis methods, and emerging applications, with a focus on presenting clear, actionable data and methodologies for the scientific community.

Core Chemical and Physical Properties

4-Ethylheptanoic acid, with the molecular formula $C_9H_{18}O_2$, is a chiral molecule due to the stereocenter at the fourth carbon. Its properties are influenced by the ethyl branch on the heptanoic acid backbone. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	158.24 g/mol	--INVALID-LINK--
CAS Number	132735-95-6	--INVALID-LINK--
Predicted Boiling Point	Not available	
Predicted Melting Point	Not available	
Predicted pKa	Not available	
Predicted Solubility	Not available	
Predicted LogP	3.0	--INVALID-LINK--[1]

The Elusive Discovery: A Historical Perspective

The precise historical details surrounding the initial discovery and synthesis of **4-Ethylheptanoic acid** are not prominently documented in readily available scientific literature. Unlike well-known compounds with landmark discovery papers, the first synthesis of **4-Ethylheptanoic acid** appears to be less ceremoniously recorded. It is likely that its initial preparation was achieved through general synthetic methods for branched-chain carboxylic acids developed in the early to mid-20th century.

Early research into branched-chain fatty acids was often driven by the need to understand their physical and chemical properties in comparison to their linear counterparts. These studies were fundamental to various fields, including lubricants, surfactants, and flavor chemistry.

Synthesis Methodologies: From Early Approaches to Modern Techniques

Several synthetic routes have been employed for the preparation of **4-Ethylheptanoic acid** and related branched-chain carboxylic acids. The following sections detail the general principles of these methods.

Alkylation of Malonic Esters

A classical and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This approach allows for the introduction of alkyl groups to a two-carbon acid equivalent.

Experimental Workflow: Malonic Ester Synthesis of **4-Ethylheptanoic Acid**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Ethylheptanoic acid | 132735-95-6 [smolecule.com]
- To cite this document: BenchChem. [Unraveling the Story of 4-Ethylheptanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3046924#discovery-and-history-of-4-ethylheptanoic-acid\]](https://www.benchchem.com/product/b3046924#discovery-and-history-of-4-ethylheptanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com